1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine
Brand Name: Vulcanchem
CAS No.: 887587-84-0
VCID: VC16704295
InChI: InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3
SMILES:
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.3 g/mol

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

CAS No.: 887587-84-0

Cat. No.: VC16704295

Molecular Formula: C18H27BrN2O2

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine - 887587-84-0

Specification

CAS No. 887587-84-0
Molecular Formula C18H27BrN2O2
Molecular Weight 383.3 g/mol
IUPAC Name tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3
Standard InChI Key QBBQETBNQZYULA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br

Introduction

Structural and Physicochemical Properties

Core Architecture

The molecule’s scaffold centers on a piperidine ring, a six-membered amine heterocycle prevalent in bioactive compounds . Positioned at the piperidine’s second carbon is a Boc-protected amine, which enhances stability during synthetic modifications. The adjacent methylene group links to a 4-bromo-benzylamino moiety, introducing both aromaticity and a halogenated site for cross-coupling reactions .

Molecular Specifications

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₈H₂₇BrN₂O₂
Molecular Weight383.3 g/mol
IUPAC Nametert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br

The bromine atom at the para position of the benzyl group enhances electrophilic reactivity, facilitating Suzuki or Ullmann couplings for further functionalization . The Boc group’s tert-butyl moiety (C(CH₃)₃\text{C(CH₃)₃}) confers steric protection to the piperidine nitrogen, a strategy widely employed in peptide synthesis .

Synthetic Methodologies

Protection and Functionalization

Pharmacological Hypotheses and Limitations

Metabolic Considerations

The Boc group’s lipophilicity (logP3.2\log P \approx 3.2) may enhance blood-brain barrier permeability, a trait desirable in central nervous system (CNS) therapeutics . Conversely, hepatic metabolism of similar compounds involves oxidative dealkylation and glucuronidation, processes potentially hindered by the bromine’s electron-withdrawing effects .

Challenges and Future Directions

Availability and Scalability

Commercial discontinuation limits access, necessitating in-house synthesis. Scalability is hampered by multi-step sequences requiring specialized reagents (e.g., Boc₂O, Pd catalysts) and stringent anhydrous conditions .

Research Opportunities

  • SAR studies: Systematic derivatization at the bromine site could elucidate structural determinants of bioactivity.

  • Prodrug development: Boc deprotection in vivo might release a primary amine, enabling sustained drug release mechanisms .

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